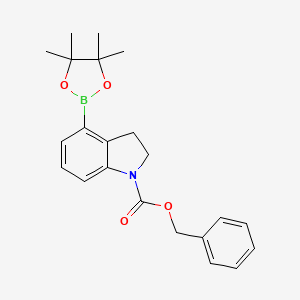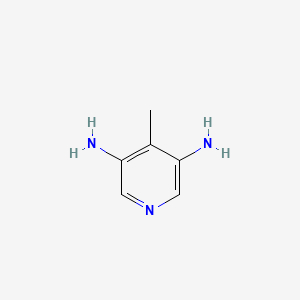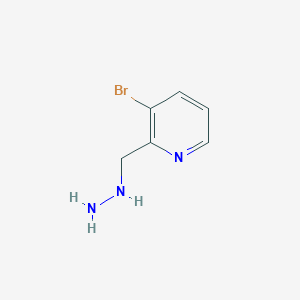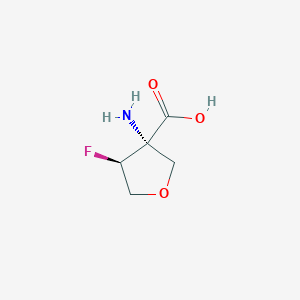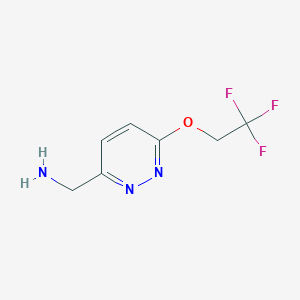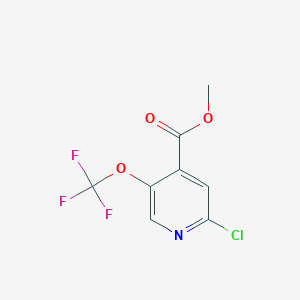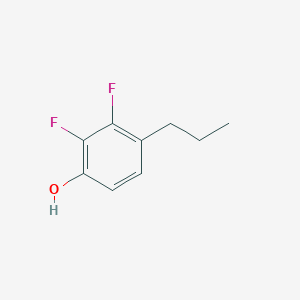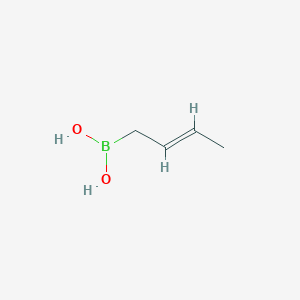
(E)-But-2-en-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-But-2-en-1-ylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-But-2-en-1-ylboronic acid typically involves the hydroboration of (E)-but-2-en-1-ol with a borane reagent, followed by oxidation. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process. The oxidation step is usually carried out using hydrogen peroxide or sodium perborate under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (E)-But-2-en-1-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alkane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Alcohols, aldehydes.
Reduction: Alkanes.
Substitution: Biaryl compounds (in Suzuki-Miyaura coupling).
Scientific Research Applications
(E)-But-2-en-1-ylboronic acid has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of (E)-But-2-en-1-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The compound can interact with molecular targets through the formation of boronate esters, which are stable yet reversible under physiological conditions .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (E)-But-2-en-1-ylboronic acid is unique due to its (E)-configuration and the presence of an alkene group, which imparts distinct reactivity compared to other boronic acids. For instance, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling due to its stability, while this compound offers advantages in reactions requiring the presence of an alkene .
Properties
Molecular Formula |
C4H9BO2 |
|---|---|
Molecular Weight |
99.93 g/mol |
IUPAC Name |
[(E)-but-2-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
InChI Key |
IXSKGWZJVNAIOD-NSCUHMNNSA-N |
Isomeric SMILES |
B(C/C=C/C)(O)O |
Canonical SMILES |
B(CC=CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


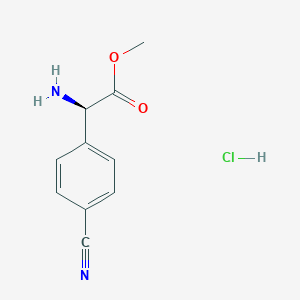
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
